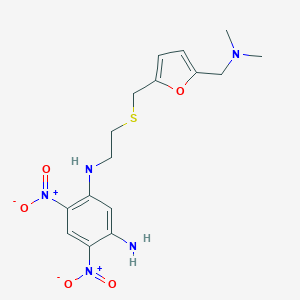
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as DNFB and is widely used in various scientific studies due to its unique properties. The purpose of
Mecanismo De Acción
The mechanism of action of DNFB involves its ability to act as a hapten and induce an immune response. When DNFB is applied to the skin, it binds to proteins and forms a complex that is recognized by the immune system as foreign. This triggers an immune response that leads to the activation of T-cells and the production of cytokines. The immune response induced by DNFB is similar to the response that occurs in contact hypersensitivity.
Efectos Bioquímicos Y Fisiológicos
DNFB has been shown to have various biochemical and physiological effects. It has been shown to activate T-cells and induce the production of cytokines. Additionally, DNFB has been shown to induce the expression of various genes involved in the immune response. DNFB has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNFB has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. Additionally, DNFB induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations. It can be toxic at high concentrations and can cause skin irritation. Additionally, DNFB may not accurately reflect the immune response in humans, as animal models are often used in studies involving DNFB.
Direcciones Futuras
There are several future directions for research involving DNFB. One area of interest is the development of new drugs that can modulate the immune response induced by DNFB. Additionally, there is a need for further research to better understand the biochemical and physiological effects of DNFB. Another area of interest is the development of new animal models that can accurately reflect the immune response in humans.
Conclusion:
In conclusion, DNFB is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in various studies related to immunology, toxicology, and pharmacology. DNFB has a well-established synthesis method and induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations, including toxicity and skin irritation. There are several future directions for research involving DNFB, including the development of new drugs and animal models.
Métodos De Síntesis
DNFB is synthesized through a series of chemical reactions that involve the use of nitric acid, sulfuric acid, and other reagents. The synthesis process involves the nitration of 1,3-diaminobenzene, followed by the addition of thioether and furfuryl groups to form the final product. The synthesis method of DNFB is well-established and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
DNFB is widely used in various scientific studies, including immunology, toxicology, and pharmacology. It is commonly used as a hapten to induce contact hypersensitivity in animal models. DNFB is also used to study the mechanisms of immune responses and the effects of various drugs on the immune system. Additionally, DNFB has been used in studies related to cancer, inflammation, and autoimmune disorders.
Propiedades
Número CAS |
142744-17-0 |
|---|---|
Nombre del producto |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- |
Fórmula molecular |
C16H21N5O5S |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C16H21N5O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10,17H2,1-2H3 |
Clave InChI |
HAFSYIUXFNUVMN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
142744-17-0 |
Sinónimos |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-fu ranyl)methyl)thio)ethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



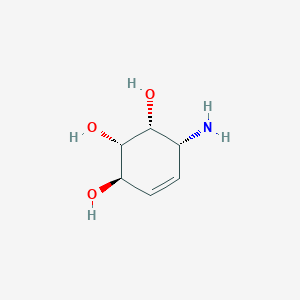
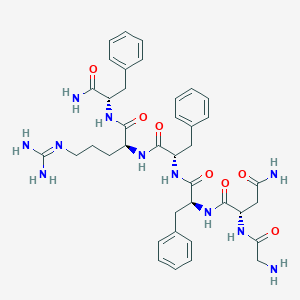
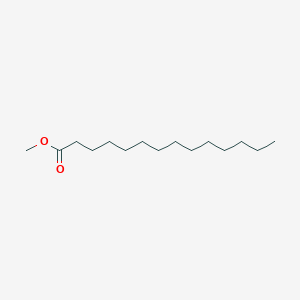
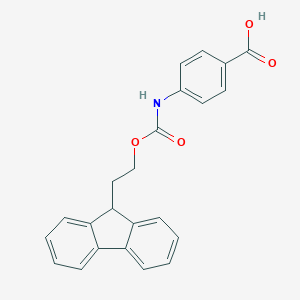
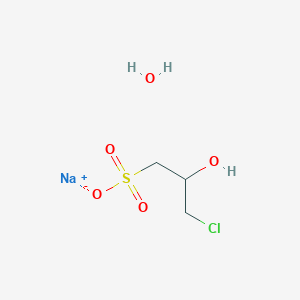
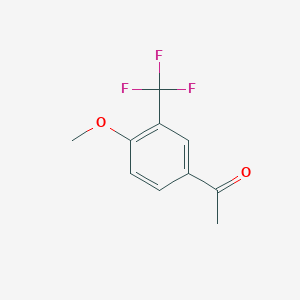
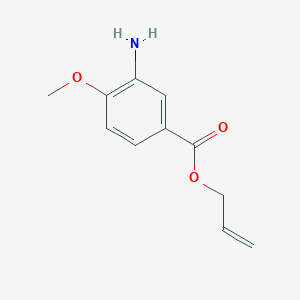
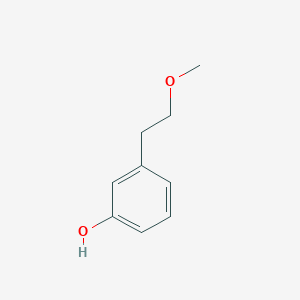
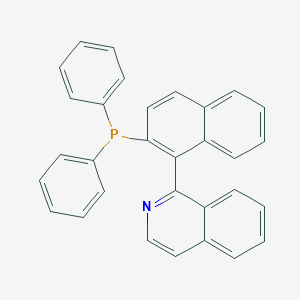
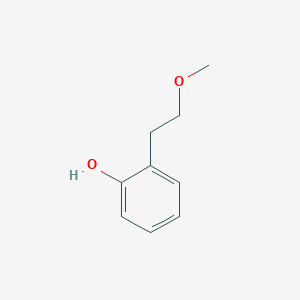
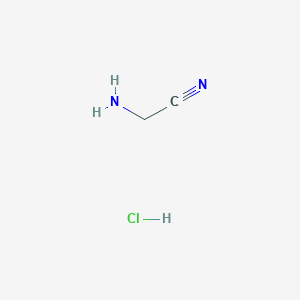
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
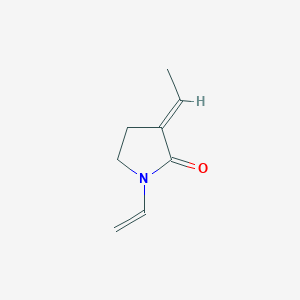
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)